N,N-diethyl-2-phenoxynicotinamide

Description

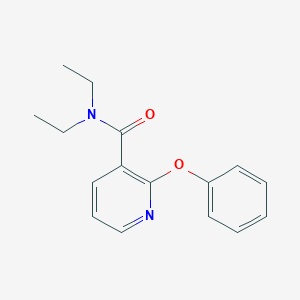

N,N-Diethyl-2-phenoxynicotinamide is a nicotinamide derivative characterized by a pyridine-3-carboxamide core substituted with a phenoxy group at the 2-position and diethyl groups on the amide nitrogen. The compound’s molecular formula is inferred as C₁₆H₁₈N₂O₂, with a molecular weight of ~294.33 g/mol (calculated based on analogs).

Properties

CAS No. |

944773-28-8 |

|---|---|

Molecular Formula |

C16H18N2O2 |

Molecular Weight |

270.33g/mol |

IUPAC Name |

N,N-diethyl-2-phenoxypyridine-3-carboxamide |

InChI |

InChI=1S/C16H18N2O2/c1-3-18(4-2)16(19)14-11-8-12-17-15(14)20-13-9-6-5-7-10-13/h5-12H,3-4H2,1-2H3 |

InChI Key |

VAYUIMWFGBXCLN-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)C1=C(N=CC=C1)OC2=CC=CC=C2 |

Canonical SMILES |

CCN(CC)C(=O)C1=C(N=CC=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

N,N-Dimethyl-2-sulfamoylnicotinamide

- Structure : Nicotinamide core with dimethyl groups on the amide nitrogen and a sulfamoyl (-SO₂NH₂) group at the 2-position.

- Molecular Formula : C₉H₁₃N₃O₃S (vs. C₁₆H₁₈N₂O₂ for the target compound) .

- Amide Nitrogen: Dimethyl groups (less bulky) vs. diethyl groups (bulkier), which may influence steric hindrance and binding to biological targets.

- Applications: Sulfamoyl derivatives are often explored for antimicrobial or enzyme-inhibitory properties, whereas phenoxy-substituted analogs may target different pathways.

N-[2-(Diethylamino)ethyl]-2-phenylacetamide

- Structure: Acetamide backbone with a diethylaminoethyl chain and phenyl group.

- Molecular Formula : C₁₄H₂₂N₂O (vs. C₁₆H₁₈N₂O₂ for the target) .

- Key Differences: Core Structure: Acetamide lacks the pyridine ring of nicotinamide, altering electronic properties and hydrogen-bonding capacity. Functional Groups: The diethylaminoethyl group introduces basicity, whereas the target’s diethylamide group is neutral.

- Applications: Likely used in neurological or receptor-targeting studies due to the aminoethyl moiety.

N-(1,2-Diphenylethyl)nicotinamide

- Structure : Nicotinamide core with a diphenylethyl substituent on the amide nitrogen.

- Molecular Formula : C₂₀H₁₈N₂O (vs. C₁₆H₁₈N₂O₂ for the target) .

- Key Differences: Substituent Bulk: The diphenylethyl group increases steric bulk significantly compared to the diethyl groups in the target compound.

- Applications : Such bulky analogs may serve as enzyme inhibitors or allosteric modulators.

N-{2-[(2-Iodobenzoyl)amino]ethyl}nicotinamide

- Structure: Nicotinamide core with an iodo-benzoylated aminoethyl chain.

- Molecular Formula : C₁₅H₁₄IN₃O₂ (vs. C₁₆H₁₈N₂O₂ for the target) .

- Key Differences: Halogen Substituent: The iodine atom adds molecular weight (395.20 g/mol) and may enable radiolabeling or heavy-atom crystallography. Linker Flexibility: The ethylenediamine linker introduces conformational flexibility absent in the target’s rigid phenoxy group.

- Applications: Potential use in imaging or targeted drug delivery.

Research Implications

- Substituent Effects : The diethylamide group in the target compound likely enhances lipophilicity compared to dimethyl analogs, improving blood-brain barrier penetration .

- Phenoxy vs. Sulfamoyl: The phenoxy group’s aromaticity may facilitate π-π stacking interactions in drug-receptor binding, whereas sulfamoyl groups could enhance solubility but reduce membrane permeability .

- Halogenation : Iodinated analogs (e.g., ) offer unique applications in radiopharmaceuticals but increase molecular weight and synthetic complexity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.